1-[(Propan-2-yl)sulfanyl]piperidine
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Overview
Description
1-[(Propan-2-yl)sulfanyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a propan-2-yl group attached to a sulfur atom, which is further connected to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)sulfanyl]piperidine typically involves the reaction of piperidine with a suitable propan-2-yl sulfanyl precursor. One common method is the nucleophilic substitution reaction where piperidine reacts with propan-2-yl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)sulfanyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
1-[(Propan-2-yl)sulfanyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets in biological systems. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine ring.
Biperiden: A muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
1-[(Propan-2-yl)sulfanyl]piperidine is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
61076-33-3 |
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Molecular Formula |
C8H17NS |
Molecular Weight |
159.29 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C8H17NS/c1-8(2)10-9-6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
UHUNOYNQUXAGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SN1CCCCC1 |
Origin of Product |
United States |
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